molecular formula C14H11ClN2O B1384454 2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol CAS No. 1094405-95-4

2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol

Cat. No.: B1384454
CAS No.: 1094405-95-4
M. Wt: 258.7 g/mol
InChI Key: VIFGEAGVLKMFTI-UHFFFAOYSA-N
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Description

2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a chlorine atom at the 5-position of the benzodiazole ring and a methyl group at the 6-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate o-phenylenediamine derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions to form the benzodiazole ring.

    Chlorination: The benzodiazole intermediate is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Methylation: The final step involves the introduction of a methyl group at the 6-position of the phenol ring. This can be achieved through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The benzodiazole ring can be reduced under specific conditions to yield partially or fully reduced products.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic aromatic substitution reactions often require the presence of a strong base, such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol depends on its specific application:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential cellular processes, such as DNA replication or protein synthesis.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation and survival.

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline: Similar structure but lacks the phenol and methyl groups.

    2-(5-chloro-1H-1,3-benzodiazol-2-yl)phenol: Similar structure but lacks the methyl group.

    2-(5-chloro-1H-1,3-benzodiazol-2-yl)-4-methylphenol: Similar structure but has the methyl group at the 4-position instead of the 6-position.

Uniqueness

2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol is unique due to the specific positioning of the chlorine, phenol, and methyl groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with biological targets and contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-8-3-2-4-10(13(8)18)14-16-11-6-5-9(15)7-12(11)17-14/h2-7,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFGEAGVLKMFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=C(N2)C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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